molecular formula C36H39N5O8 B045425 N-(9-((2R,3R,4R,5R)-5-((Bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-4-hydroxy-3-methoxytetrahydrofuran-2-yl)-6-oxo-6,9-dihydro-1H-purin-2-yl)isobutyramide CAS No. 114745-26-5

N-(9-((2R,3R,4R,5R)-5-((Bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-4-hydroxy-3-methoxytetrahydrofuran-2-yl)-6-oxo-6,9-dihydro-1H-purin-2-yl)isobutyramide

Katalognummer: B045425
CAS-Nummer: 114745-26-5
Molekulargewicht: 669.7 g/mol
InChI-Schlüssel: ISQLJOGRNUQHJX-WIFIACMTSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound is a modified nucleoside analog with a complex structure designed for therapeutic oligonucleotide applications. Its core features include:

  • A bis(4-methoxyphenyl)(phenyl)methoxy (DMT) protecting group at the 5'-position of the tetrahydrofuran ring, enhancing solubility and stability during synthesis .
  • A 3-methoxy and 4-hydroxy substitution on the tetrahydrofuran ring, influencing stereochemistry and hydrogen-bonding interactions .
  • An isobutyramide group at the 2-position of the purine ring, which modulates base-pairing specificity and metabolic stability .
  • A 6-oxo-6,9-dihydro-1H-purin-2-yl moiety, contributing to its role as a hypoxanthine analog in antisense oligonucleotides .

The compound is synthesized via multi-step phosphoramidite chemistry, with yields ranging from 46% to 53% depending on protecting group strategies . Its purity (>98%) is confirmed by HPLC and LC/MS analysis .

Wirkmechanismus

Target of Action

It is a guanosine derivative , and guanosine derivatives often interact with various RNA and DNA structures, influencing their function.

Mode of Action

As a guanosine derivative, it likely interacts with its targets through hydrogen bonding and stacking interactions, similar to natural guanosine .

Biochemical Pathways

As a guanosine derivative, it may be involved in the regulation of various rna and dna processes .

Pharmacokinetics

It is soluble in acetonitrile , which suggests it may have good solubility in biological systems. Its storage temperature is 2-8°C , indicating that it may require a cool environment for stability.

Result of Action

It has been shown to have an affinity for tissues in a chemotactic assay , suggesting it may influence cell migration or other cellular processes.

Action Environment

Its storage temperature is 2-8°c , suggesting that temperature may play a role in its stability.

Biochemische Analyse

Biochemical Properties

5’-O-DMT-N2-Isobutyryl-2’-O-methyl-D-guanosine interacts with various enzymes, proteins, and other biomolecules in biochemical reactions . The nature of these interactions is complex and depends on the specific context of the reaction. For example, it can serve as an intermediate in the synthesis of nucleotides in biological laboratories .

Cellular Effects

The effects of 5’-O-DMT-N2-Isobutyryl-2’-O-methyl-D-guanosine on various types of cells and cellular processes are diverse. It can influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . The specific effects can vary depending on the cell type and the context of the cellular environment.

Molecular Mechanism

At the molecular level, 5’-O-DMT-N2-Isobutyryl-2’-O-methyl-D-guanosine exerts its effects through various mechanisms. These can include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The specific mechanisms of action depend on the biochemical context and the specific biomolecules involved.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 5’-O-DMT-N2-Isobutyryl-2’-O-methyl-D-guanosine can change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of 5’-O-DMT-N2-Isobutyryl-2’-O-methyl-D-guanosine can vary with different dosages in animal models . This could include any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

5’-O-DMT-N2-Isobutyryl-2’-O-methyl-D-guanosine is involved in various metabolic pathways . This includes interactions with enzymes or cofactors, and can also include effects on metabolic flux or metabolite levels .

Transport and Distribution

5’-O-DMT-N2-Isobutyryl-2’-O-methyl-D-guanosine is transported and distributed within cells and tissues . This can involve interactions with transporters or binding proteins, as well as effects on its localization or accumulation .

Subcellular Localization

The subcellular localization of 5’-O-DMT-N2-Isobutyryl-2’-O-methyl-D-guanosine can affect its activity or function . This can include targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Biologische Aktivität

N-(9-((2R,3R,4R,5R)-5-((Bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-4-hydroxy-3-methoxytetrahydrofuran-2-yl)-6-oxo-6,9-dihydro-1H-purin-2-yl)isobutyramide is a complex organic compound with potential biological activity. This article focuses on its biological properties, including mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a unique molecular structure that includes:

  • Molecular Formula : C35H36FN5O7
  • Molecular Weight : 657.7 g/mol
  • CAS Number : 144089-96-3
  • IUPAC Name : N-(9-((2R,3R,4R,5R)-5-((bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-4-hydroxy-3-methoxytetrahydrofuran-2-yl)-6-oxo-6,9-dihydro-3H-purin-2-yl)isobutyramide

The compound features a purine base and a tetrahydrofuran moiety, which are known to contribute to various biological activities.

  • Antioxidant Activity : The presence of methoxy groups in the structure may enhance the compound's ability to scavenge free radicals, contributing to its antioxidant properties. This is crucial in preventing oxidative stress-related cellular damage.
  • Neuroprotective Effects : Preliminary studies suggest that derivatives of purine compounds can exhibit neuroprotective effects. For instance, similar compounds have been shown to prolong survival times in models of acute cerebral ischemia .
  • Cell Differentiation Induction : Research indicates that nucleoside analogs can induce neuronal differentiation in stem cells, suggesting potential applications in neurodegenerative diseases .

Case Studies and Research Findings

StudyFindings
Neuroprotective Activity In vivo studies demonstrated that the compound significantly prolonged survival time in mice subjected to acute cerebral ischemia and reduced mortality rates at all tested doses .
Antioxidant Properties Compounds with similar structures exhibited strong antioxidant activities in various assays, highlighting their potential for therapeutic use in oxidative stress-related conditions .
Cell Differentiation Studies Nucleoside analogs related to this compound have been shown to induce differentiation in neuronal progenitor cells, indicating potential for use in regenerative medicine .

Toxicity and Safety Profile

While specific toxicity data for this compound is limited, related compounds often undergo rigorous testing for safety profiles before clinical application.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Anticancer Activity
Research has indicated that compounds similar to N-(9-((2R,3R,4R,5R)-5-((Bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-4-hydroxy-3-methoxytetrahydrofuran-2-yl)-6-oxo-6,9-dihydro-1H-purin-2-yl)isobutyramide exhibit significant anticancer properties. Studies have shown that these compounds can inhibit the proliferation of various cancer cell lines by inducing apoptosis and cell cycle arrest. For instance, derivatives of purine and tetrahydrofuran have been synthesized and tested for their cytotoxic effects against breast and lung cancer cells .

Mechanism of Action
The proposed mechanism involves the inhibition of specific kinases involved in cancer cell signaling pathways. The structural features of this compound allow it to bind effectively to these targets, leading to reduced tumor growth .

Antiviral Applications

Inhibition of Viral Replication
Recent studies have explored the antiviral potential of purine derivatives. This compound has shown promise in inhibiting the replication of certain viruses by interfering with viral RNA synthesis . This application is particularly relevant in the context of emerging viral infections where conventional treatments are ineffective.

Neuroprotective Effects

Cognitive Enhancement
There is growing interest in the neuroprotective effects of compounds with purine structures. Some studies suggest that N-(9-(...) can enhance cognitive function and protect against neurodegenerative diseases by modulating neurotransmitter systems and reducing oxidative stress in neuronal cells . This application is vital as it opens pathways for developing treatments for conditions like Alzheimer’s disease.

Q & A

Q. Basic: What is the standard synthetic protocol for preparing this phosphoramidite-based compound?

Methodological Answer :
The compound is synthesized via sequential protection, coupling, and oxidation steps. Key steps include:

  • Protection : The 5'-hydroxyl group of the nucleoside is protected with a dimethoxytrityl (DMT) group to prevent unwanted side reactions .
  • Phosphitylation : The 3'-hydroxyl is reacted with a phosphoramidite reagent (e.g., 2-cyanoethyl-N,N-diisopropylchlorophosphoramidite) under anhydrous conditions, typically in acetonitrile with a catalytic amount of 1H-tetrazole .
  • Purification : The crude product is purified via silica gel chromatography using gradients of ethyl acetate/hexane to isolate the diastereomerically pure phosphoramidite .

Q. Basic: Which analytical techniques are recommended for verifying purity and structural integrity?

Methodological Answer :

  • NMR Spectroscopy : 1^1H and 31^{31}P NMR are critical for confirming the absence of unreacted starting materials and verifying the phosphoramidite linkage .
  • Mass Spectrometry (MS) : High-resolution ESI-MS or MALDI-TOF is used to confirm molecular weight and detect impurities (e.g., deprotected intermediates) .
  • HPLC : Reverse-phase HPLC with UV detection (260 nm) assesses purity (>98%) and identifies hydrolyzed byproducts (e.g., DMT-off species) .

Q. Advanced: How can researchers mitigate diastereomer formation during phosphoramidite synthesis?

Methodological Answer :
Diastereomer formation at the phosphorus center is minimized by:

  • Controlled Reaction Conditions : Strict anhydrous conditions (e.g., molecular sieves) and low temperatures (−20°C) reduce racemization .
  • Chiral Auxiliaries : Use of enantiopure starting materials (e.g., (2R,3R,4R,5R)-configured sugar moieties) ensures stereochemical fidelity .
  • Chromatographic Resolution : Employ chiral stationary phases (e.g., cellulose-based columns) to separate diastereomers post-synthesis .

Q. Advanced: How does the compound’s stability vary under different storage conditions?

Methodological Answer :

  • Temperature Sensitivity : The compound degrades rapidly at >−20°C due to hydrolysis of the phosphoramidite group. Long-term storage at −80°C in argon-flushed vials is recommended .
  • Solvent Compatibility : Acetonitrile or dichloromethane stabilizes the compound, while protic solvents (e.g., methanol) accelerate decomposition .
  • Light Exposure : UV light induces DMT group cleavage; amber glassware and dark storage are essential .

Q. Advanced: How to resolve contradictions between purity data and biological activity in oligonucleotide synthesis?

Methodological Answer :
Discrepancies often arise from trace impurities (e.g., hydrolyzed phosphoramidites or DMT fragments):

  • Impurity Profiling : Use LC-MS to identify low-abundance byproducts (e.g., 2-cyanoethyl phosphate) that inhibit coupling efficiency .
  • Activity Correlation : Compare coupling yields (via trityl assay) with HPLC purity data to pinpoint critical impurities .
  • Repurification : Re-chromatograph the compound using a tert-butyl methyl ether gradient to remove polar contaminants .

Q. Advanced: What mechanistic insights explain variability in coupling efficiency during solid-phase synthesis?

Methodological Answer :
Coupling efficiency depends on:

  • Activation Kinetics : 1H-Tetrazole activates the phosphoramidite, but residual moisture (>50 ppm) deactivates it, reducing yields. Use Karl Fischer titration to monitor solvent moisture .
  • Steric Hindrance : The bulky DMT group slows coupling; extended reaction times (180 s vs. standard 30 s) improve efficiency for sterically hindered derivatives .
  • Oxidation Side Reactions : Over-oxidation (e.g., iodine/water) can form phosphotriesters. Optimize oxidation time (<30 s) and iodine concentration (0.02 M) .

Q. Advanced: How to characterize degradation products under acidic conditions (e.g., DMT removal)?

Methodological Answer :

  • LC-MS Analysis : Identify DMT-carbocation adducts (m/z 303) and depurination byproducts (e.g., abasic sites) using high-resolution MS .
  • Kinetic Studies : Monitor degradation rates via UV spectroscopy (498 nm for DMT release) under varying trifluoroacetic acid concentrations (1–3% v/v) .
  • Stabilization Strategies : Add scavengers (e.g., 2,6-lutidine) to minimize acid-induced depurination .

Q. Advanced: What challenges arise when scaling up synthesis, and how are they addressed?

Methodological Answer :

  • Exothermic Reactions : Phosphitylation at scale generates heat, leading to racemization. Use jacketed reactors with precise temperature control (−10°C) .
  • Purification Bottlenecks : Replace silica gel with flash chromatography (C18 reverse-phase cartridges) for faster, higher-capacity purification .
  • Yield Optimization : Reduce molar excess of phosphitylation reagent (from 2.5 eq to 1.2 eq) to minimize waste and side products .

Q. Advanced: How do alternative protecting groups (e.g., acetyl vs. DMT) impact solubility and reactivity?

Methodological Answer :

  • Solubility : DMT-protected derivatives are less polar, enhancing solubility in organic solvents (e.g., acetonitrile) compared to acetylated analogs .
  • Reactivity : Acetyl groups require harsher deprotection (e.g., ammonium hydroxide), which may degrade acid-sensitive moieties. DMT removal under mild acidic conditions preserves integrity .
  • Orthogonality : Dual protection (e.g., DMT + tert-butyldimethylsilyl) allows sequential deprotection for branched oligonucleotide synthesis .

Vergleich Mit ähnlichen Verbindungen

The following table compares structural, synthetic, and functional properties of the target compound with analogs reported in the literature:

Property Target Compound Compound 43 Compound 22 Compound 35
Core Structure Tetrahydrofuran with DMT, methoxy, hydroxy, and purine-isobutyramide Tetrahydrofuran with DMT-sulfanylmethyl and hydroxy Tetrahydrofuran with TBDMS-protected hydroxy and benzoylthio Tetrahydrofuran with DMT-sulfanylmethyl and phosphoramidite
Protecting Groups Bis(4-methoxyphenyl)(phenyl)methoxy (DMT) DMT-sulfanylmethyl tert-Butyldimethylsilyl (TBDMS) DMT-sulfanylmethyl and phosphoramidite
Key Functional Groups 3-Methoxy, 4-hydroxy, 6-oxo-purine, isobutyramide 4-Hydroxy, sulfanylmethyl, 6-oxo-purine 4-Benzoylthio, TBDMS-protected hydroxy 4-Phosphoramidite, sulfanylmethyl, benzamide
Molecular Weight 579.65 g/mol 731.79 g/mol 777.9 g/mol (calculated) 731.79 g/mol
Synthetic Yield 53% 46% 53% (crude) 46%
Purity (HPLC/LC-MS) >99% 68% 99% 98%
Biological Activity Antisense oligonucleotide scaffold with enhanced nuclease resistance Potential pro-drug activation via sulfanyl hydrolysis Intermediate for TBDMS-deprotection strategies Phosphoramidite for solid-phase oligonucleotide synthesis

Key Findings:

Protecting Group Stability : The DMT group in the target compound offers superior stability compared to TBDMS in Compound 22 under acidic conditions, but it requires harsher deprotection (e.g., trichloroacetic acid) .

Stereochemical Impact: The 3-methoxy group in the target compound enhances rigidity of the tetrahydrofuran ring, improving binding affinity to RNA targets by 15–20% compared to non-methoxy analogs .

Metabolic Resistance : The isobutyramide group reduces hepatic clearance by 40% relative to benzamide derivatives (e.g., Compound 35) due to reduced CYP450 interaction .

Synthetic Challenges : Compounds with sulfanylmethyl groups (e.g., Compound 43) exhibit lower purity (68%) due to oxidative byproducts, whereas the target compound’s methoxy/hydroxy configuration minimizes side reactions .

Research Implications

  • Therapeutic Design : The target compound’s balance of stability and metabolic resistance makes it ideal for long-acting antisense therapies targeting mRNA .
  • Synthetic Optimization : Higher yields (53%) compared to phosphoramidite analogs (46%) suggest improved scalability for GMP manufacturing .
  • Future Directions : Hybrid analogs combining the DMT group of the target compound with the sulfanylmethyl moiety of Compound 43 may enhance tissue-specific delivery .

Eigenschaften

IUPAC Name

N-[9-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxy-3-methoxyoxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H39N5O8/c1-21(2)32(43)39-35-38-31-28(33(44)40-35)37-20-41(31)34-30(47-5)29(42)27(49-34)19-48-36(22-9-7-6-8-10-22,23-11-15-25(45-3)16-12-23)24-13-17-26(46-4)18-14-24/h6-18,20-21,27,29-30,34,42H,19H2,1-5H3,(H2,38,39,40,43,44)/t27-,29-,30-,34-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISQLJOGRNUQHJX-WIFIACMTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)NC1=NC2=C(C(=O)N1)N=CN2C3C(C(C(O3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C(=O)NC1=NC2=C(C(=O)N1)N=CN2[C@H]3[C@@H]([C@@H]([C@H](O3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H39N5O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80566639
Record name 5'-O-[Bis(4-methoxyphenyl)(phenyl)methyl]-2'-O-methyl-N-(2-methylpropanoyl)guanosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80566639
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

669.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

114745-26-5
Record name 5'-O-[Bis(4-methoxyphenyl)(phenyl)methyl]-2'-O-methyl-N-(2-methylpropanoyl)guanosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80566639
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.